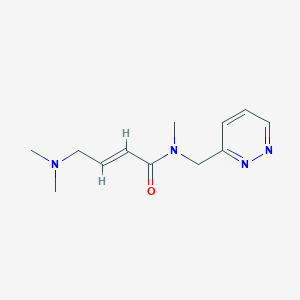
(E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMABN is a small molecule that belongs to the class of organic compounds known as amides. It is a synthetic compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer growth. (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide has also been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms and can protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and protection against neurodegeneration. (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation. (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide has also been shown to reduce inflammation in various animal models by inhibiting the activity of COX-2 and reducing the production of inflammatory cytokines. Additionally, (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide has been shown to protect against neurodegeneration by activating the Nrf2 pathway and reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide has several advantages for lab experiments, including its small size, synthetic availability, and potential applications in various fields. (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide can be synthesized using various methods and can be purified using various techniques, making it readily available for lab experiments. Additionally, (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide has potential applications in various fields, including cancer research, inflammation research, and neurodegeneration research. However, (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide also has some limitations for lab experiments, including its potential toxicity and limited understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide research, including further investigation of its mechanism of action, optimization of its synthesis method, and development of its potential applications in various fields. Further investigation of (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide's mechanism of action is necessary to fully understand its potential applications and to develop more effective therapeutic strategies. Additionally, optimization of (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide's synthesis method can improve its yield and purity, making it more readily available for lab experiments. Finally, development of (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide's potential applications in various fields, including cancer research, inflammation research, and neurodegeneration research, can lead to the development of more effective therapeutic strategies for these diseases.
Métodos De Síntesis
(E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide can be synthesized using various methods, including the reaction of N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide with dimethylamine in the presence of a catalyst. The reaction results in the formation of (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide, which can be purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide has gained significant attention in the scientific community due to its potential applications in various fields. It has been shown to have anticancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide has also been shown to have anti-inflammatory properties and can reduce inflammation in various animal models. Additionally, (E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide has been shown to have neuroprotective properties and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-15(2)9-5-7-12(17)16(3)10-11-6-4-8-13-14-11/h4-8H,9-10H2,1-3H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDQHBITNLEILR-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(C)CC1=NN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(C)CC1=NN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-methyl-N-(pyridazin-3-ylmethyl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


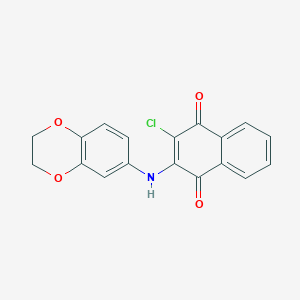

![N-(furan-2-ylmethyl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2402868.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone](/img/structure/B2402869.png)
![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2402871.png)

![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)
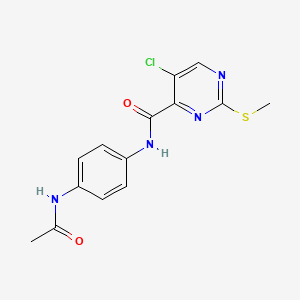
![2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2402879.png)
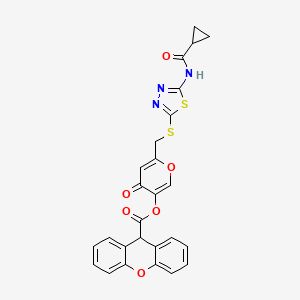
![2-Chloro-1-[3-(5-cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2402882.png)
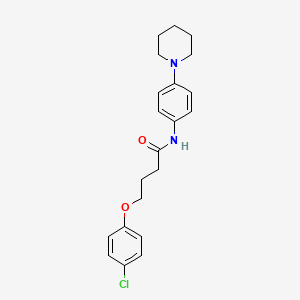
![2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B2402884.png)